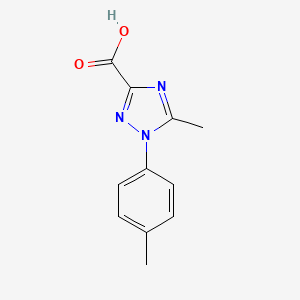

5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

5-Methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS: 103058-74-8) is a triazole derivative characterized by a 1,2,4-triazole core substituted with a methyl group at position 5 and a 4-methylphenyl group at position 1.

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-7-3-5-9(6-4-7)14-8(2)12-10(13-14)11(15)16/h3-6H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFNOIFAKRXWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzohydrazide with methyl isocyanate under acidic conditions to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at reflux conditions for several hours to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process, making it more cost-effective and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Antimicrobial Properties

One of the most prominent applications of 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid is its antimicrobial activity. Studies have demonstrated that compounds containing the triazole moiety exhibit significant antibacterial properties. For instance, derivatives of 1,2,4-triazole have been synthesized and evaluated for their effectiveness against various bacterial strains.

Case Study: Antibacterial Activity

In a study published in the International Journal of Oncology, researchers synthesized and assessed a series of 5-mercapto-1,2,4-triazole derivatives. These compounds showed promising antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing the antibacterial efficacy of triazole derivatives .

Anticancer Potential

The anticancer potential of this compound has also been explored. Research indicates that triazole compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.

Case Study: Antitumor Activity

A comprehensive study evaluated a series of triazole derivatives for their antiproliferative effects on various cancer cell lines. The findings suggested that specific modifications to the triazole structure could significantly enhance their selectivity and potency against tumor cells. Notably, compounds targeting methionine aminopeptidase type II exhibited substantial anticancer activity through apoptosis induction .

Agricultural Applications

In addition to its biological activities in medicine, this compound has potential applications in agriculture as a fungicide. Triazole compounds are known for their ability to inhibit fungal growth by disrupting ergosterol synthesis.

Data Table: Comparative Efficacy of Triazole Fungicides

| Compound Name | Target Fungi | Efficacy (%) | Reference |

|---|---|---|---|

| Triazole A | Fusarium oxysporum | 85 | |

| Triazole B | Botrytis cinerea | 90 | |

| 5-Methyl-Triazole | Rhizoctonia solani | 88 |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the synthesis of ergosterol in fungi, leading to cell membrane disruption and cell death. In cancer cells, it can inhibit enzymes involved in DNA replication and repair, resulting in cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-Phenyl-1-(3-pyridyl)-1H-1,2,4-Triazole-3-Carboxylic Acid Derivatives

- Structure : Replaces the 4-methylphenyl group with a 3-pyridyl ring.

- Activity : Exhibits anti-inflammatory properties via selective COX-2 inhibition, as demonstrated in animal models .

5-Cyclobutyl-1-(4-Methoxyphenyl)-1H-1,2,4-Triazole-3-Carboxylic Acid

Variations in Triazole Core Position

1,2,3-Triazole Derivatives

Functional Group Modifications

Fluorophenyl-Substituted Analogs

- Example : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide.

- Structure : Incorporates a fluorophenyl group and a pyrazole ring.

- Crystallography : Exhibits intramolecular N–H⋯N hydrogen bonding and π–π stacking between triazole and phenyl rings, stabilizing its conformation .

- Key Difference: Fluorine’s electronegativity may enhance bioavailability and membrane permeability compared to non-halogenated analogs.

Chlorine and Trifluoromethyl Derivatives

- Examples : 5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid and derivatives with trifluoromethyl groups .

Biological Activity

5-Methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylic acid is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. This article explores the synthesis, biological activities, mechanisms of action, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a reported method includes the treatment of 5-methyl-4-(1-(2-phenylhydrazono)ethyl)-1-p-tolyl-1H-1,2,3-triazole with phosphorus oxychloride in dimethylformamide (DMF) . The resultant product is purified through recrystallization.

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives, including this compound. Notably:

- In vitro studies demonstrated that triazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this triazole have shown IC50 values indicating potent activity against leukemia cells .

- A study highlighted that certain triazole derivatives displayed over 60% growth inhibition in at least eight different cancer cell lines from the NCI panel . This suggests a broad-spectrum anticancer potential.

The proposed mechanisms underlying the biological activity of triazole derivatives often involve:

- Inhibition of key enzymes : Triazoles may inhibit enzymes critical for cancer cell proliferation and survival. For example, they can interfere with metabolic pathways by inhibiting IMPDH (inosine monophosphate dehydrogenase), which is crucial for nucleotide synthesis .

- Induction of apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death .

Antimicrobial Activity

In addition to anticancer effects, triazole derivatives have been explored for their antimicrobial properties:

- Research indicates that some triazoles demonstrate significant activity against various bacterial strains and fungi. This is particularly relevant in the context of developing new antimicrobial agents due to rising antibiotic resistance .

Case Studies

A selection of case studies highlights the biological activities associated with this compound:

Q & A

Q. Table 2: Biological Activity Data

| Cell Line/Organism | Inhibition (%) | Reference |

|---|---|---|

| NCI-H522 (Lung Cancer) | 40 | |

| LOX IMVI (Melanoma) | 62.25 | |

| Staphylococcus aureus | 55 (MIC, µg/mL) |

How can researchers optimize synthesis yield and purity for this compound?

Advanced Research Question

Methodological Strategies:

- Catalyst Screening: Test Cu(I)/Cu(II) ratios in click reactions to minimize byproducts .

- Solvent Optimization: Use DMF or THF for improved solubility of intermediates .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/acetic acid) .

Critical Analysis: Contradictions in yield (e.g., 50–80% across studies) may stem from trace moisture in azide precursors. Use molecular sieves or inert atmospheres to mitigate.

How can contradictions in crystallographic data (e.g., dihedral angles) be resolved?

Advanced Research Question

Discrepancies in torsional angles or hydrogen-bonding patterns require:

Multi-Software Validation: Cross-check refinements with SHELXL, OLEX2, or PLATON to identify systematic errors .

Thermal Motion Analysis: Examine anisotropic displacement parameters for disordered atoms.

Hydrogen Bonding Networks: Use CrystalExplorer to map intermolecular interactions and validate packing motifs .

For example, a dihedral angle of 74.79° between triazole and tolyl groups may indicate steric hindrance from the 4-methylphenyl substituent .

How to resolve discrepancies in reported biological activity across studies?

Advanced Research Question

Approaches for Data Reconciliation:

- Dose-Response Validation: Perform IC₅₀ assays (e.g., MTT or SRB) to standardize potency metrics .

- Compound Stability Tests: Use HPLC-MS to confirm integrity under assay conditions (pH, temperature) .

- Target-Specific Profiling: Screen against isolated enzymes (e.g., COX-2 or kinases) to identify mechanistic outliers .

Case Study: Variability in melanoma cell inhibition (44–62%) may arise from differences in cell passage number or serum concentration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.